(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide
CAS No.: 1217684-99-5
Cat. No.: VC8219971
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217684-99-5 |
|---|---|
| Molecular Formula | C10H13FN2O |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | NOLJGQIBRHILEF-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1=CC=CC=C1F)N |
| SMILES | CC(C(=O)NCC1=CC=CC=C1F)N |
| Canonical SMILES | CC(C(=O)NCC1=CC=CC=C1F)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide (PubChem CID: 22690457) has the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol . Its IUPAC name is (2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide, reflecting the S-configuration at the α-carbon and the 2-fluorobenzyl substituent. The compound’s structure is defined by the following key features:
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A chiral center at the second carbon of the propionamide chain, critical for enantioselective interactions.
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A 2-fluorobenzyl group attached to the amide nitrogen, introducing steric and electronic effects.
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A primary amide group capable of hydrogen bonding.
The compound’s stereochemistry is encoded in its isomeric SMILES: C[C@@H](C(=O)NCC1=CC=CC=C1F)N, which specifies the S-configuration . Its Standard InChIKey (DIRFUKHJIMZKPZ-ZETCQYMHSA-N) serves as a unique identifier for computational studies .
Table 1: Key Chemical Identifiers
Applications in Research and Development
(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide serves primarily as a building block in drug discovery. Potential applications include:
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Peptidomimetics: The amide backbone mimics peptide bonds, enabling protease resistance.
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Fluorinated Probes: The ¹⁹F nucleus allows for NMR-based tracking in metabolic studies.
Its use in the synthesis of mesylate salts (as seen in CN106565521A ) highlights its role in improving solubility for pharmacokinetic studies.
Future Research Directions
Critical gaps remain in understanding this compound’s full potential:
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Synthetic Optimization: Development of enantioselective routes with >90% ee.
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Target Identification: High-throughput screening against kinase or GPCR libraries.
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In Vivo Studies: Pharmacokinetic profiling in model organisms.
Collaboration between synthetic chemists and pharmacologists will be essential to translate this molecule into therapeutic leads.
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